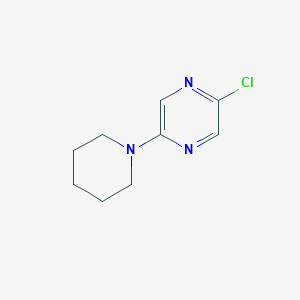

2-Chloro-5-(1-piperidinyl)pyrazine

Description

Contextual Overview of the Pyrazine-Piperidine Scaffold in Organic Chemistry

The pyrazine-piperidine scaffold is a significant structural feature in many biologically active compounds. researchgate.net Pyrazine (B50134) itself is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. britannica.comwikipedia.org This arrangement makes the ring electron-deficient and susceptible to nucleophilic substitution reactions. researchgate.netrsc.org Piperidine (B6355638), a saturated six-membered ring with one nitrogen atom, is a common fragment in many natural products and pharmaceuticals, often contributing to a compound's solubility and ability to interact with biological targets. chemenu.com

The combination of these two rings into a single molecule creates a scaffold with diverse potential. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The incorporation of a piperidine moiety can further modulate these activities and influence the pharmacokinetic properties of the molecule.

Academic Significance of 2-Chloro-5-(1-piperidinyl)pyrazine in Synthetic and Mechanistic Studies

While specific research on 2-Chloro-5-(1-piperidinyl)pyrazine is limited, its academic significance can be inferred from its structure and the well-established reactivity of related compounds. The primary importance of this compound likely lies in its role as a synthetic intermediate. The chlorine atom on the pyrazine ring is a good leaving group, making the compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. youtube.com

This reactivity allows for the introduction of a wide variety of nucleophiles at the 2-position of the pyrazine ring, leading to the synthesis of a diverse library of 2,5-disubstituted pyrazine derivatives. These derivatives could then be screened for potential biological activities. The general mechanism for the synthesis of such compounds involves the reaction of a 2-halopyrazine with an amine, in this case, piperidine. youtube.com

Table 1: General Synthesis of 2-(substituted-amino)pyrazines via Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Chloropyrazine (B57796) | Amine (e.g., Piperidine) | Heat, often with a base | 2-(Amino)pyrazine derivative |

This table illustrates a general reaction pathway and does not represent specific experimental conditions for the synthesis of 2-Chloro-5-(1-piperidinyl)pyrazine due to a lack of specific literature.

The study of the kinetics and mechanism of the reaction between 2-chloropyrazines and various nucleophiles, including piperidine, can provide valuable insights into the principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. researchgate.net

Research Trajectories and Unaddressed Questions Pertaining to the Compound's Chemical Profile

The limited specific research on 2-Chloro-5-(1-piperidinyl)pyrazine leaves several avenues open for future investigation. A primary research trajectory would be the systematic synthesis and characterization of this compound. This would involve developing an optimized synthetic protocol, likely based on the nucleophilic aromatic substitution of a dihalopyrazine with piperidine, and thorough spectroscopic analysis to confirm its structure.

Once synthesized, a key area of investigation would be the exploration of its biological activity. Given the known pharmacological properties of other pyrazine-piperidine derivatives, it would be of interest to screen 2-Chloro-5-(1-piperidinyl)pyrazine and its derivatives for various biological targets.

Further research could also delve into the compound's reactivity. A detailed study of its participation in various chemical transformations, beyond simple nucleophilic substitution, would expand its utility as a building block in organic synthesis. For instance, the remaining C-H positions on the pyrazine ring could be sites for further functionalization.

Table 2: Chemical Data for the Analogous Compound 2-Chloro-5-(1-piperazinyl)pyrazine

| Property | Value |

| IUPAC Name | 2-chloro-5-(piperazin-1-yl)pyrazine chemenu.com |

| Molecular Formula | C₈H₁₁ClN₄ chemenu.com |

| Molecular Weight | 198.65 g/mol chemenu.com |

| CAS Number | 84445-51-2 chemenu.comontosight.ai |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-piperidin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQGFEQLTAWCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 5 1 Piperidinyl Pyrazine and Its Analogues

Strategies for Pyrazine (B50134) Ring Synthesis in the Context of 2-Chloro-5-(1-piperidinyl)pyrazine Precursors

The formation of the pyrazine ring is a critical step in the synthesis of 2-Chloro-5-(1-piperidinyl)pyrazine. Various methods have been developed to construct this heterocyclic core, often beginning with acyclic precursors or employing cyclization strategies.

Cycloaddition and Condensation Routes to Functionalized Pyrazines

Cycloaddition and condensation reactions represent classical and versatile approaches to pyrazine ring synthesis. These methods typically involve the reaction of 1,2-dicarbonyl compounds with 1,2-diamines. In the context of 2-Chloro-5-(1-piperidinyl)pyrazine precursors, this could involve the condensation of a substituted glyoxal with an aminomalononitrile derivative, followed by subsequent chemical transformations to introduce the desired chloro and amino functionalities.

A common strategy involves the self-condensation of α-amino ketones, which can dimerize to form dihydropyrazines that are subsequently oxidized to the aromatic pyrazine. For instance, the reaction of two molecules of an α-amino ketone can lead to a 2,5-dihydropyrazine, which upon oxidation, yields the corresponding pyrazine.

| Reactants | Conditions | Product | Reference |

| α-amino ketone (2 molecules) | Base, Oxidation | Substituted Pyrazine | Generic Method |

| 1,2-dicarbonyl compound + 1,2-diamine | Condensation | Dihydropyrazine, then Pyrazine | Generic Method |

Dehydrogenative Coupling Approaches for Pyrazine Core Formation

More recent and atom-economical approaches include dehydrogenative coupling reactions. These methods often utilize transition metal catalysts to facilitate the formation of the pyrazine ring from readily available starting materials, such as β-amino alcohols, with the liberation of hydrogen gas and water as the only byproducts. For example, the self-coupling of β-amino alcohols catalyzed by manganese pincer complexes has been shown to produce symmetrically substituted 2,5-dialkylpyrazines. nih.govgoogleapis.com This approach offers a greener alternative to traditional condensation methods.

| Substrate | Catalyst | Conditions | Product | Byproducts |

| β-amino alcohols | Acridine-based manganese pincer complex | Base (e.g., KOtBu), Heat | 2,5-disubstituted pyrazine | H₂ and H₂O |

Construction of Pyrazine Derivatives from Acyclic Building Blocks

The synthesis of pyrazinones from acyclic precursors is a well-established route that can lead to functionalized pyrazines. researchgate.netacs.orgacs.orgmdpi.com Pyrazinones, which are oxidized forms of dihydropyrazines, can be readily prepared and subsequently converted to chloropyrazines. For example, the condensation of α-amino acid amides with 1,2-dicarbonyl compounds is a common method for constructing the pyrazinone scaffold. mdpi.com The resulting pyrazinone can then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the corresponding chloropyrazine.

A key precursor for 2-Chloro-5-(1-piperidinyl)pyrazine is 2-amino-5-chloropyrazine. This intermediate can be synthesized from commercially available 2-aminopyrazine (B29847) by direct chlorination using N-chlorosuccinimide (NCS). chemicalbook.com

| Starting Material | Reagent | Product |

| 2-Aminopyrazine | N-Chlorosuccinimide (NCS) | 2-Amino-5-chloropyrazine |

Approaches for the Introduction and Modification of the Piperidine (B6355638) Moiety

The introduction of the piperidine ring onto the pyrazine core is typically achieved through nucleophilic substitution reactions on a suitably activated pyrazine derivative. Alternatively, the piperidine ring itself can be constructed through various cyclization strategies.

The most direct route to 2-Chloro-5-(1-piperidinyl)pyrazine involves the nucleophilic aromatic substitution (SNAr) reaction of a di-substituted pyrazine with piperidine. Starting with 2,5-dichloropyrazine, a selective monosubstitution can be achieved by carefully controlling the reaction conditions, such as temperature and stoichiometry, to favor the formation of the desired product over the disubstituted byproduct. The chloro group on the pyrazine ring activates the ring for nucleophilic attack by amines. acs.orgresearchgate.net

| Pyrazine Derivative | Nucleophile | Conditions | Product |

| 2,5-Dichloropyrazine | Piperidine | Controlled temperature, Solvent | 2-Chloro-5-(1-piperidinyl)pyrazine |

Intermolecular and Intramolecular Cyclization Pathways to Piperidines

While direct substitution is common for the synthesis of the title compound, the piperidine moiety itself can be synthesized through various cyclization pathways, which could be relevant for the synthesis of more complex analogues. researchgate.net Intramolecular cyclization methods involve the formation of a ring from a single molecule containing both the nitrogen and a reactive functional group. researchgate.net Examples include the cyclization of ω-haloamines or the reductive amination of δ-amino ketones.

Intermolecular approaches involve the reaction of two or more separate molecules to form the piperidine ring. A classic example is the reaction of a dihalide with a primary amine.

Electroreductive Cyclization Methods in Piperidine Synthesis

A modern and environmentally friendly approach to piperidine synthesis is electroreductive cyclization. chemicalbook.com This method uses an electric current to induce the cyclization of a precursor molecule. For instance, the electroreductive cyclization of imines with terminal dihaloalkanes has been successfully employed to synthesize piperidine derivatives. chemicalbook.com This technique avoids the need for harsh chemical reducing agents and can often be performed under mild conditions. chemicalbook.com

Functionalization of Pre-formed Piperidine Rings for Scaffold Assembly

The synthesis of piperidinylpyrazine scaffolds can be approached by utilizing a pre-formed, functionalized piperidine ring which is then used to construct or attach to the pyrazine core. This bottom-up strategy is a versatile, albeit often multi-step, alternative to the more direct amination of a pyrazine ring. This methodology allows for the introduction of complex substitution patterns on the piperidine ring at an early stage.

General strategies for the functionalization of existing piperidine rings are well-established and include methods like N-alkylation, acylation, and various C-H functionalization reactions to introduce substituents at different positions on the ring. Once a piperidine derivative with the desired functionality is obtained, it can be incorporated into the final pyrazine structure. For instance, a piperidine derivative bearing a nucleophilic group could be reacted with a suitable pyrazine precursor. A hypothetical route could involve the reaction of a piperidine-containing intermediate with a 1,2-dicarbonyl compound, followed by condensation with a source of ammonia to form the pyrazine ring. While direct literature examples for the synthesis of 2-Chloro-5-(1-piperidinyl)pyrazine using this specific scaffold assembly approach are not prevalent, the principles of heterocyclic chemistry support its feasibility. This method's main advantage lies in the ability to prepare analogues with elaborate piperidine moieties that might be difficult to introduce via direct coupling methods.

Direct Amination of Chloropyrazine Scaffolds with Piperidine Derivatives

The most direct and commonly employed method for the synthesis of 2-Chloro-5-(1-piperidinyl)pyrazine is the direct coupling of a chloropyrazine scaffold with piperidine or its derivatives. This can be achieved through classical nucleophilic aromatic substitution or modern transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on 2-Chloropyrazine (B57796) Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted heteroaromatic compounds. The pyrazine ring, being electron-deficient due to the two nitrogen atoms, is highly activated towards nucleophilic attack, making SNAr a viable method for the synthesis of 2-Chloro-5-(1-piperidinyl)pyrazine from 2,5-dichloropyrazine.

The SNAr reaction of a chloropyrazine with a cyclic amine like piperidine generally proceeds through a two-step addition-elimination mechanism. researchgate.netnih.gov The first step involves the nucleophilic attack of the amine on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.netnih.gov This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrazine ring and any activating groups. The aromaticity of the pyrazine ring is temporarily disrupted in this step. sigmaaldrich.com

The formation of the Meisenheimer complex is often the rate-determining step. researchgate.net However, kinetic studies on related systems, such as the reaction of N-methylpyridinium compounds with piperidine, have shown that the mechanism can be more complex. In some cases, the reaction is second-order with respect to the amine, suggesting that a second molecule of the amine acts as a base to assist in the deprotonation of the initial adduct, which can be the rate-determining step. nih.gov The stability of the Meisenheimer complex can be influenced by the substituents on the aromatic ring and the nature of the nucleophile and leaving group. researchgate.net For pyrazine systems, the electron-withdrawing nature of the ring nitrogen atoms helps to stabilize the anionic intermediate, facilitating the reaction. researchgate.net The second step of the mechanism is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the pyrazine ring and yields the final product. researchgate.netnih.gov

The efficiency of the SNAr reaction between chloropyrazines and amines is highly dependent on the reaction conditions. The choice of solvent, the presence and nature of a base, and the temperature all play crucial roles in the reaction outcome.

Solvent Effects: Solvents can significantly influence the rate of SNAr reactions. Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally effective as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. Studies on the reaction of 2-chloropyrazine with morpholine, a close analogue of piperidine, have shown that organic solvents are generally not very effective for this particular substrate. researchgate.net Interestingly, water has been found to be a highly effective solvent for the SNAr reaction of heteroaryl chlorides, including 2-chloropyrazine, often providing higher yields and cleaner reaction mixtures compared to organic solvents. researchgate.net This may be attributed to an "on-water" effect where the reaction is accelerated at the interface of the organic reactants and the aqueous phase. researchgate.net

Basic Additives: A base is typically required to neutralize the HCl generated during the reaction. The choice of base is critical. Inorganic bases such as K₂CO₃, Cs₂CO₃, and KF are commonly used. In the reaction of 2-chloropyrazine with morpholine in water, KF was found to be a particularly effective base. researchgate.net Organic bases like triethylamine (Et₃N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been found to be less efficient in aqueous media for this transformation. researchgate.net

Temperature Regimes: The reaction temperature is another important parameter. While many SNAr reactions on highly activated substrates can proceed at room temperature, heating is often necessary to achieve reasonable reaction rates and yields, especially for less reactive substrates. For the reaction of 2-chloropyrazine with morpholine in water, increasing the temperature from 80 °C to 100 °C significantly improved the product yield. researchgate.net

The following table summarizes the effect of solvent and base on the SNAr reaction of 2-chloropyrazine with morpholine, providing a model for the reaction with piperidine.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ | 2-Me-THF | 80 | 3 |

| 2 | Cs₂CO₃ | 2-Me-THF/H₂O (1:1) | 80 | 18 |

| 3 | Cs₂CO₃ | CPME | 80 | 14 |

| 4 | Cs₂CO₃ | Toluene | 80 | 11 |

| 5 | Cs₂CO₃ | Dioxane | 80 | 13 |

| 6 | Cs₂CO₃ | DMF | 80 | 33 |

| 7 | Et₃N | H₂O | 100 | 25 |

| 8 | DBU | H₂O | 100 | 10 |

| 9 | Na₂CO₃ | H₂O | 100 | 52 |

| 10 | K₂CO₃ | H₂O | 100 | 62 |

| 11 | K₃PO₄ | H₂O | 100 | 63 |

| 12 | KF | H₂O | 100 | 80 |

Data adapted from a study on the reaction of 2-chloropyrazine with morpholine. researchgate.net

Transition-Metal-Catalyzed Amination Protocols (e.g., Buchwald-Hartwig Variations)

While SNAr reactions are effective for activated substrates like chloropyrazines, transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile alternatives. nih.gov These reactions can often proceed under milder conditions and with a broader substrate scope compared to traditional SNAr. nih.gov

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. nih.gov The catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst reacts with the chloropyrazine to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst and releasing the aminated pyrazine product.

A variety of palladium precursors, phosphine ligands, and bases can be used to optimize the reaction. For heteroaryl chlorides, the choice of ligand is often crucial for achieving high yields. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often highly effective. nih.gov Although chloropyrazines are highly activated towards SNAr, there are instances where palladium catalysis is still beneficial, for example, when coupling with less nucleophilic amines. researchgate.net In some cases, copper-catalyzed amination (Ullmann condensation) can also be employed, often requiring different ligand systems and reaction conditions. researchgate.net

Synthetic Routes for Regioisomeric and Constitutional Isomers of 2-Chloro-5-(1-piperidinyl)pyrazine

The synthesis of regioisomeric and constitutional isomers of 2-Chloro-5-(1-piperidinyl)pyrazine typically starts from differently substituted dichloropyrazines. The regioselectivity of the nucleophilic aromatic substitution reaction is governed by the electronic and steric effects of the substituents on the pyrazine ring.

For example, starting with 2,3-dichloropyrazine , a nucleophilic attack by piperidine could potentially yield two monosubstituted isomers: 2-chloro-3-(1-piperidinyl)pyrazine and 3-chloro-2-(1-piperidinyl)pyrazine. The position of the initial substitution is influenced by the relative activation of the C2 and C3 positions by the two nitrogen atoms and the two chlorine atoms.

Similarly, the reaction of 2,6-dichloropyrazine with one equivalent of piperidine can lead to the formation of 2-chloro-6-(1-piperidinyl)pyrazine. In this symmetrical starting material, the two chlorine atoms are electronically equivalent.

A more complex case is the amination of 2-substituted-3,5-dichloropyrazines . Studies on these systems have shown that the regioselectivity of the nucleophilic attack is highly dependent on the nature of the substituent at the 2-position. researchgate.net

When the 2-position is occupied by an electron-withdrawing group (EWG) , such as a cyano or nitro group, the nucleophilic attack by an amine occurs preferentially at the 5-position . This is because the EWG, in conjunction with the ring nitrogens, strongly activates the para-position (C5) for nucleophilic attack.

Conversely, when the 2-position bears an electron-donating group (EDG) , such as an amino or alkoxy group, the nucleophilic attack is directed preferentially to the 3-position . The EDG deactivates the ortho-position (C3) to a lesser extent than the para-position (C5), making C3 the more electrophilic site. researchgate.net

These regiochemical outcomes can be rationalized by considering the stability of the intermediate Meisenheimer complex for attack at each position. Computational studies, such as those using the Fukui index, can help predict the most likely site of nucleophilic attack. researchgate.net By carefully choosing the starting dichloropyrazine and the reaction conditions, it is possible to selectively synthesize various regioisomers of chloro(piperidinyl)pyrazine.

The following table illustrates the predicted major products from the monosubstitution of various dichloropyrazines with piperidine based on established principles of reactivity.

| Starting Material | Substituent at C2 | Predicted Major Monosubstitution Product |

|---|---|---|

| 2,5-Dichloropyrazine | -Cl | 2-Chloro-5-(1-piperidinyl)pyrazine |

| 2,3-Dichloropyrazine | -Cl | Mixture of 2-Chloro-3-(1-piperidinyl)pyrazine and 3-Chloro-2-(1-piperidinyl)pyrazine |

| 2,6-Dichloropyrazine | -Cl | 2-Chloro-6-(1-piperidinyl)pyrazine |

| 3,5-Dichloro-2-cyanopyrazine | -CN (EWG) | 3-Chloro-5-(1-piperidinyl)-2-cyanopyrazine |

| 3,5-Dichloro-2-methoxypyrazine | -OCH₃ (EDG) | 5-Chloro-3-(1-piperidinyl)-2-methoxypyrazine |

Optimization of Synthetic Pathways for Enhanced Efficiency and Selectivity

Nucleophilic Aromatic Substitution (SNAr)

The direct reaction between 2,5-dichloropyrazine and piperidine is a classic SNAr process. The key challenge in this synthesis is achieving mono-substitution over di-substitution, as the initial product, 2-Chloro-5-(1-piperidinyl)pyrazine, is still susceptible to a second substitution by piperidine to yield 2,5-di(1-piperidinyl)pyrazine. Optimization focuses on modulating the reactivity to favor the desired mono-substituted product.

Key optimization parameters include:

Solvent Effects: The choice of solvent significantly influences the rate and selectivity of SNAr reactions. rsc.orgrsc.org Aprotic solvents are commonly employed. rsc.orgacsgcipr.org The reaction kinetics can be correlated with various solvent parameters, and the choice of solvent can influence whether the nucleophilic addition or the departure of the leaving group is the rate-limiting step. rsc.org For instance, hydrogen-bond donor (HBD) solvents can assist in the departure of the fluoride leaving group in reactions with 1-fluoro-2,4-dinitrobenzene. rsc.org The use of aqueous media with additives like hydroxypropyl methylcellulose (HPMC) has also been explored to enable SNAr reactions under mild and sustainable conditions. d-nb.info

Base and Stoichiometry: The reaction typically requires a base to neutralize the HCl generated. The stoichiometry of the reactants is critical. Using a slight excess of 2,5-dichloropyrazine can help to minimize the formation of the di-substituted byproduct. The strength and nature of the base can also affect the reaction rate.

Temperature Control: Lowering the reaction temperature can enhance selectivity by slowing down the second substitution reaction, which generally requires more energy.

Illustrative Data for SNAr Optimization:

The following interactive table demonstrates the impact of solvent and temperature on the regioselectivity and yield of the SNAr reaction between a generic dichlorinated heterocycle and a secondary amine, illustrating the principles of optimization.

| Solvent | Temperature (°C) | Base (equivalents) | Mono-substitution Yield (%) | Di-substitution (%) | Selectivity (Mono:Di) |

| Dioxane | 100 | K₂CO₃ (1.5) | 65 | 30 | 2.2:1 |

| Dioxane | 60 | K₂CO₃ (1.5) | 78 | 15 | 5.2:1 |

| THF | 60 | K₂CO₃ (1.5) | 72 | 20 | 3.6:1 |

| Toluene | 80 | NaH (1.2) | 55 | 40 | 1.4:1 |

| Water with HPMC | 50 | K₃PO₄ (1.2) | 85 | 5 | 17:1 |

Note: This data is representative and compiled based on established principles of SNAr reactions.

Buchwald-Hartwig Amination

As a powerful alternative, the Palladium-catalyzed Buchwald-Hartwig amination offers a highly tunable and efficient method for forming the C-N bond between the pyrazine core and piperidine. rug.nl This cross-coupling reaction provides excellent control over selectivity and often proceeds under milder conditions than traditional SNAr. rug.nltandfonline.com

The optimization of a Buchwald-Hartwig reaction is a multi-parameter problem. Design of Experiments (DoE) is a powerful statistical tool used to systematically explore the reaction space and identify optimal conditions. bristol.ac.uk Key variables include:

Palladium Precursor: Various Pd(0) and Pd(II) sources can be used (e.g., Pd₂(dba)₃, Pd(OAc)₂).

Ligand: The choice of phosphine ligand is crucial for catalytic activity and selectivity. Bulky, electron-rich ligands like XPhos and Xantphos are often effective. bristol.ac.ukchemrxiv.org

Base: A wide range of bases can be employed, from inorganic carbonates (Cs₂CO₃, K₂CO₃) to alkoxides (NaOt-Bu) and soluble organic bases like DBU. chemrxiv.org

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is essential for process efficiency.

Concentration and Temperature: These parameters affect reaction rates and can be fine-tuned to maximize yield and throughput. bristol.ac.uk

Detailed Research Findings from a DoE-based Optimization Study:

A Design of Experiments approach can be used to optimize the Buchwald-Hartwig amination of 2,5-dichloropyrazine with piperidine. A fractional factorial design can efficiently screen multiple variables. bristol.ac.uk

Screening of Reaction Parameters:

| Factor | Level 1 | Level 2 |

| Ligand | XPhos | Xantphos |

| Temperature | 80 °C | 100 °C |

| Catalyst Loading | 1 mol% | 5 mol% |

| Base Equivalents | 1.2 eq | 2.0 eq |

| Concentration | 0.1 M | 0.4 M |

This table outlines a typical screening experiment based on methodologies described in the literature. bristol.ac.uk

Analysis of the experimental results can reveal the most significant factors influencing the reaction yield. For example, in a similar system, the choice of ligand (XPhos proving superior) and a higher concentration were found to be critical for achieving high yields. bristol.ac.uk Further optimization can be visualized using contour plots which show the predicted yield based on the interaction of multiple parameters. For instance, a 4D contour plot might show that the highest yields (>90%) are achieved with the XPhos ligand at 80°C and a concentration of 0.4 M. bristol.ac.uk

Optimized Conditions for Buchwald-Hartwig Amination:

Based on such a study, a set of optimized conditions can be established to maximize the yield of 2-Chloro-5-(1-piperidinyl)pyrazine.

| Parameter | Optimized Value |

| Catalyst | Pd₂(dba)₃ |

| Ligand | XPhos |

| Base | NaOt-Bu |

| Solvent | Toluene |

| Temperature | 80 °C |

| Catalyst Loading | 1.5 mol% |

| Concentration | 0.4 M |

Note: This table represents a hypothetical optimized condition set derived from the principles of DoE-based optimization of Buchwald-Hartwig reactions. bristol.ac.uk

By systematically investigating these advanced synthetic methodologies and applying principles of reaction optimization, the synthesis of 2-Chloro-5-(1-piperidinyl)pyrazine and its analogues can be rendered highly efficient and selective, facilitating their application in further chemical research and development.

Chemical Reactivity and Derivatization of 2 Chloro 5 1 Piperidinyl Pyrazine

Reactivity at the Pyrazine (B50134) Nucleus

The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic characteristic is the primary determinant of its reactivity. The chlorine atom at position 2 is activated towards both cross-coupling reactions and nucleophilic substitution.

Halogen Atom Reactivity (Chlorine at Position 2)

The chlorine atom at the C2 position is the most versatile handle for the chemical modification of the 2-Chloro-5-(1-piperidinyl)pyrazine core. Its reactivity is exploited most effectively in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov For 2-Chloro-5-(1-piperidinyl)pyrazine, the chlorine atom serves as an excellent leaving group for such transformations. The general mechanism involves the oxidative addition of the chloro-pyrazine to a Palladium(0) catalyst, followed by transmetalation with a nucleophilic coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and the low toxicity of its boron-based reagents. nih.govnih.gov The choice of ligand and base is crucial for achieving high yields, especially with electron-rich heteroaromatic chlorides.

Stille Coupling: The Stille reaction utilizes organostannane reagents as the nucleophilic partner. wikipedia.orgorganic-chemistry.orglibretexts.org It is highly versatile due to the stability of organostannanes to air and moisture. libretexts.org A significant drawback is the toxicity of the tin compounds used. organic-chemistry.org The reaction can be optimized with copper(I) co-catalysis to improve reaction rates and yields. nih.gov

Negishi Coupling: This coupling employs organozinc reagents, which are more reactive than their boronic acid or organotin counterparts. This increased reactivity allows for the coupling of a wider range of partners, including alkyl groups, often under milder conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. nih.govresearchgate.net This reaction is instrumental in the synthesis of conjugated systems. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table presents illustrative examples based on established methodologies for analogous halo-heterocycles.

| Reaction Type | Coupling Partner | Typical Catalyst System | Illustrative Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Phenyl-5-(1-piperidinyl)pyrazine |

| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂, CuI | 2-Vinyl-5-(1-piperidinyl)pyrazine |

| Negishi | Ethylzinc chloride | Pd(dppf)Cl₂ | 2-Ethyl-5-(1-piperidinyl)pyrazine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-5-(1-piperidinyl)pyrazine |

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. The chlorine atom can be displaced by a variety of nucleophiles. The reaction mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the chloride ion.

This pathway is effective for introducing a range of functional groups. For instance, alkoxides (e.g., sodium methoxide) can be used to introduce alkoxy groups, while thiolates (e.g., sodium thiophenoxide) can introduce thioether moieties. Other nitrogen nucleophiles, such as hydrazine (B178648) or substituted amines, can also displace the chloride to form corresponding substituted pyrazines. researchgate.netresearchgate.net In some heterocyclic systems, competition between direct ipso-substitution and tele-substitution at a different ring position can occur, though for simple chloropyrazines, ipso-substitution is dominant. acs.org

Table 2: Nucleophilic Displacement Reactions This table presents examples of nucleophilic substitution based on known reactivity patterns of chloropyrazines.

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-5-(1-piperidinyl)pyrazine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-5-(1-piperidinyl)pyrazine |

| Hydrazine | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | 2-Hydrazinyl-5-(1-piperidinyl)pyrazine |

| Cyanide | Sodium cyanide (NaCN) | 5-(1-Piperidinyl)pyrazine-2-carbonitrile |

Functional Group Interconversions on the Pyrazine Core

Beyond substitution reactions, the pyrazine nucleus can undergo transformations that alter its core structure. A significant reaction in this category is the reduction of the aromatic ring. Catalytic hydrogenation, for example, can reduce the pyrazine ring to a piperazine (B1678402) ring. This transformation drastically changes the geometry and electronic properties of the molecule, converting the planar, aromatic pyrazine core into a saturated, puckered piperazine structure. For instance, the palladium-catalyzed asymmetric hydrogenation of substituted pyrazin-2-ols has been shown to produce chiral piperazin-2-ones, demonstrating that the pyrazine ring can be stereoselectively reduced. rsc.org

Reactivity of the Piperidinyl Moiety

The piperidinyl group attached to the pyrazine ring at the C5 position is an N-aryl piperidine (B6355638) derivative. Its reactivity is substantially different from that of a simple secondary amine like piperidine itself. The lone pair of electrons on the nitrogen atom is delocalized into the electron-deficient pyrazine ring through resonance. This has two main consequences:

Reduced Basicity and Nucleophilicity: The delocalization of the nitrogen lone pair significantly reduces its availability to accept a proton or attack an electrophile. Therefore, the piperidinyl nitrogen in 2-Chloro-5-(1-piperidinyl)pyrazine is much less basic and nucleophilic than the nitrogen in piperidine.

Inertness of the Saturated Ring: The saturated hydrocarbon portion of the piperidine ring is generally unreactive. The C-H bonds are strong and not typically susceptible to reaction under mild conditions. Reactions such as oxidation or dehydrogenation to form a pyridinyl moiety would require harsh conditions that would likely also affect the pyrazine core.

Therefore, the piperidinyl moiety is largely considered a stable, non-reactive substituent under the conditions typically used to modify the pyrazine nucleus via cross-coupling or nucleophilic substitution.

N-Functionalization: Alkylation, Acylation, and Sulfonylation Reactions

The secondary amine of the piperidine moiety in 2-chloro-5-(1-piperidinyl)pyrazine is a key site for nucleophilic attack, readily undergoing N-functionalization reactions such as alkylation, acylation, and sulfonylation. These reactions are fundamental in modifying the compound's properties and are widely employed in the synthesis of derivatives with potential applications in medicinal chemistry.

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents. This reaction typically proceeds via a nucleophilic substitution mechanism. While specific examples for 2-chloro-5-(1-piperidinyl)pyrazine are not extensively documented in publicly available literature, the general principles of N-alkylation of similar piperidine-containing heterocycles are well-established. For instance, the N-alkylation of 2-chloro-quinazolinone has been demonstrated using methyl-2-bromoacetate in the presence of a base, resulting in the corresponding N-alkylated product in good yield. researchgate.net Similarly, N-alkylation of piperazine-containing drugs often utilizes alkyl chlorides or bromides, with the addition of sodium or potassium iodide to enhance the reactivity of the leaving group. baranlab.org

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| 2-Chloro-quinazolinone | Methyl-2-bromoacetate | Base | N-Alkylated quinazolinone | 71.2 | researchgate.net |

| Piperazine derivative | Alkyl chloride/bromide | NaI or KI | N-Alkyl piperazine | - | baranlab.org |

N-Acylation: Acylation of the piperidine nitrogen introduces an acyl group, forming an amide linkage. This transformation is typically achieved by reacting the parent compound with an acyl chloride or anhydride (B1165640) in the presence of a base. The resulting N-acyl derivatives often exhibit altered chemical and biological properties. For example, the synthesis of various mono- and bis[thienopyridines] utilizes 2-chloro-N-arylacetamides as precursors, which are prepared by reacting an arylamine with 2-chloroacetyl chloride. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Arylamine | 2-Chloroacetyl chloride | Base | 2-Chloro-N-arylacetamide | nih.gov |

N-Sulfonylation: The piperidine nitrogen can also be functionalized with a sulfonyl group through reaction with a sulfonyl chloride in the presence of a base. This reaction yields a sulfonamide, a functional group prevalent in many biologically active compounds. The synthesis of substituted N-(pyrazin-2-yl)benzenesulfonamides, for example, involves the reaction of aminopyrazine with various sulfonyl chlorides in pyridine (B92270). nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Aminopyrazine | Benzenesulfonyl chloride | Pyridine | N-(Pyrazin-2-yl)benzenesulfonamide | nih.gov |

Stereochemical Transformations within the Piperidine Ring

The stereochemistry of the piperidine ring can significantly influence the biological activity of its derivatives. While 2-chloro-5-(1-piperidinyl)pyrazine itself is achiral, the introduction of substituents on the piperidine ring can create stereocenters. The control of stereochemistry during these transformations is a critical aspect of synthetic design.

Although specific stereochemical transformations for 2-chloro-5-(1-piperidinyl)pyrazine are not detailed in the available literature, general methods for the stereoselective functionalization of piperidines are well-developed. These methods often involve the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers. nih.gov For example, rhodium-catalyzed C-H functionalization has been used for the site-selective and stereoselective synthesis of positional analogues of methylphenidate, demonstrating the ability to control stereochemistry at the C2, C3, and C4 positions of the piperidine ring. nih.gov

Ring-Opening and Ring-Expansion Reactions of the Piperidine Moiety

The piperidine ring, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions. These transformations can lead to the formation of novel heterocyclic systems with different ring sizes and functionalities.

Ring-Opening Reactions: Ring-opening of N-arylpiperidines can be achieved through various methods, often involving the cleavage of a C-N bond. For instance, the ring-opening of pyridinium (B92312) salts with tethered nucleophiles has been used to synthesize a variety of substituted indoles. rsc.org While this example involves a pyridine ring, the principle of nucleophilic attack leading to ring cleavage can be conceptually applied to the piperidine ring under appropriate activation.

Ring-Expansion Reactions: Ring-expansion reactions provide a route to larger N-heterocycles from smaller rings. For example, a photochemical ring expansion of 6- to 8-membered nitrogen heterocycles has been reported. nih.gov Another strategy involves the reaction of strained aza rings with ketones, mediated by synergistic bimetallic catalysis, to form larger N-heterocycles. beilstein-journals.org These general methodologies could potentially be adapted for the ring expansion of the piperidine moiety in 2-chloro-5-(1-piperidinyl)pyrazine to access novel azaheterocycles.

Advanced Transformations Involving Both Ring Systems

The presence of both a pyrazine and a piperidine ring in 2-chloro-5-(1-piperidinyl)pyrazine allows for more complex transformations that involve both ring systems, leading to the construction of fused or bridged polycyclic structures.

Cascade Reactions and Multicomponent Cyclizations

Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, allow for the formation of complex molecules from simple starting materials in a single synthetic operation, which is highly desirable for efficiency and atom economy. baranlab.org20.210.105nih.gov The synthesis of indolizines and pyrrolo[1,2-a]pyrazines has been achieved through a cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles. chemrxiv.org Similar cascade strategies could be envisioned for 2-chloro-5-(1-piperidinyl)pyrazine, where the chloro-substituent on the pyrazine ring can act as a leaving group to facilitate cyclization with a functionalized piperidine nitrogen.

Multicomponent Cyclizations: Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. researchgate.netnih.gov MCRs are powerful tools for the rapid generation of molecular diversity. The synthesis of highly substituted 1H-pyrazolo[3,4-b]pyridines has been described using a catalyst-free multicomponent preparation. researchgate.net While specific MCRs involving 2-chloro-5-(1-piperidinyl)pyrazine are not reported, its structural features make it a potential candidate for such reactions, where the piperidine nitrogen and the pyrazine ring could participate in the formation of new ring systems.

Exploiting Remote Functionalization via Bridging Groups

Remote functionalization allows for the modification of C-H bonds that are distant from the existing functional groups in a molecule. This can be achieved by using directing groups or through radical translocation processes. The functionalization of C-H bonds at positions remote from the nitrogen atom in piperidines is a challenging but important area of research. nih.gov

Strategies for the remote C-H functionalization of saturated nitrogen heterocycles often involve the use of a directing group that brings a reactive species into proximity with a specific C-H bond. While direct examples for 2-chloro-5-(1-piperidinyl)pyrazine are lacking, the concept of using a bridging group attached to the piperidine nitrogen to direct functionalization to a specific position on the pyrazine ring or the piperidine ring itself is a plausible synthetic strategy. This approach could lead to the formation of novel bridged bicyclic derivatives with unique structural and electronic properties.

Computational and Theoretical Investigations of 2 Chloro 5 1 Piperidinyl Pyrazine

Conformational Landscape and Energetic Profiling

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

To provide a comprehensive and accurate article as requested, the underlying primary research data from dedicated computational studies on 2-Chloro-5-(1-piperidinyl)pyrazine would be essential. Without such foundational research, the generation of an authoritative and scientifically valid article is not feasible.

Mechanistic Elucidation of Synthetic Reactions Involving the Compound

The primary synthetic route to 2-Chloro-5-(1-piperidinyl)pyrazine typically involves the nucleophilic aromatic substitution (SNAr) of a di-substituted pyrazine (B50134), such as 2,5-dichloropyrazine, with piperidine (B6355638). Computational chemistry offers powerful tools to dissect this reaction mechanism, providing a clear picture of the energetic landscape and the factors governing its efficiency and regioselectivity.

The elucidation of the SNAr mechanism is achieved by mapping the entire reaction pathway, a process greatly aided by quantum mechanical calculations, particularly Density Functional Theory (DFT). This method calculates the electronic structure of the molecules to determine the energies of reactants, intermediates, transition states, and products.

The reaction proceeds via a well-established addition-elimination mechanism. The key steps computationally modeled are:

Nucleophilic Attack: The piperidine nitrogen atom attacks the electron-deficient carbon atom of the pyrazine ring that bears a chlorine atom. This leads to the formation of a high-energy, anionic intermediate.

Transition State (TS) Identification: The process of forming and breaking bonds passes through transition states, which represent the maximum energy points along the reaction coordinate. Using algorithms that search for a saddle point on the potential energy surface, a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path (e.g., the C-N bond forming and the C-Cl bond breaking). wuxiapptec.comwuxiapptec.com The calculated energy of this transition state determines the activation energy (ΔG‡) of the reaction.

Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion, yielding the final product.

Computational studies can accurately predict the regioselectivity of such reactions. For a starting material like 2,5-dichloropyrazine, piperidine could theoretically attack either the C2 or C5 position. By calculating the activation energies for both possible pathways, the kinetically favored product can be determined. wuxiapptec.com The pathway with the lower energy barrier is the one that will predominantly occur. mdpi.com This regioselectivity is often correlated with the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) on the pyrazine ring, with the nucleophile preferentially attacking the carbon atom with the largest LUMO coefficient. mdpi.comresearchgate.net

Below is a table outlining the typical parameters used in DFT calculations for modeling such a reaction.

| Parameter | Description | Typical Selection |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy in DFT. | B3LYP, M06-2X |

| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-311++G(d,p), def2-TZVP |

| Solvent Model | Method to simulate the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM), SMD |

| Calculation Type | The specific computational task being performed. | Geometry Optimization, Frequency Calculation, Transition State Search (e.g., QST3, Berny) |

Catalytic Cycle Analysis: While the direct substitution with piperidine is often performed with a base, related C-N bond-forming reactions can be achieved using palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination. wiley.comresearchgate.net Should such a catalytic approach be used, computational chemistry would be essential for elucidating the entire catalytic cycle. This involves modeling the elementary steps of the cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrazine.

Ligand Exchange: The amine binds to the palladium center.

Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the palladium(0) catalyst. nih.gov

DFT calculations would be employed to determine the structure and energy of each catalytic intermediate and transition state, allowing researchers to identify the rate-determining step and optimize the catalyst and reaction conditions for maximum efficiency. nih.gov

Ligand-Target Interaction Profiling and Scaffold Design Principles (Computational Modeling Aspects)

The 2-substituted-5-aminopyrazine framework, to which 2-Chloro-5-(1-piperidinyl)pyrazine belongs, is recognized as a privileged scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors. mdpi.comnih.govnih.gov Computational modeling is a cornerstone of modern drug design, enabling the detailed profiling of how this compound interacts with biological targets and guiding the design of new, more effective therapeutic agents. frontiersin.orgscilit.com

Ligand-Target Interaction Profiling: The first step in understanding the biological potential of a compound is to predict its binding mode and affinity for a protein target.

Molecular Docking: This is the most common technique used to place a ligand into the binding site of a protein. nih.govnih.gov Docking algorithms generate numerous possible binding poses and use scoring functions to rank them, predicting the most likely and potent interaction. For 2-Chloro-5-(1-piperidinyl)pyrazine, docking into a kinase active site would likely show the pyrazine core acting as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein's hinge region. researchgate.netdoaj.org

Interaction Analysis: Post-docking analysis identifies the specific non-covalent interactions that stabilize the complex. These include hydrogen bonds, hydrophobic interactions, ionic bonds, and halogen bonds. nih.govnih.gov The pyrazine nitrogens can act as hydrogen bond acceptors, while the piperidinyl ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Molecular Dynamics (MD) Simulations: To assess the stability of a docked pose, MD simulations are performed. These simulations model the movement of the protein and ligand over time, confirming that the key interactions are maintained and providing a more accurate estimation of binding free energy. nih.gov

Scaffold Design Principles: The insights gained from interaction profiling are used to guide the rational design of new molecules with improved properties.

Scaffold Hopping and Bioisosteric Replacement: Computational analysis can suggest replacing the pyrazine core with other heterocyclic systems that maintain the key interaction points but may offer improved properties like better selectivity or metabolic stability. frontiersin.org

Structure-Activity Relationship (SAR) Guidance: By modeling derivatives of the lead compound, chemists can predict how modifications will affect binding. For instance, computational models can explore substitutions on the piperidine ring to either exploit additional pockets for binding or to improve physicochemical properties like solubility.

Selectivity Profiling: A key challenge in drug design is ensuring a molecule binds strongly to its intended target but weakly to other, related proteins (off-targets). Computational profiling against a panel of different proteins can predict the selectivity of a compound and guide modifications to reduce potential side effects. nih.gov

The following interactive table illustrates a hypothetical binding profile for 2-Chloro-5-(1-piperidinyl)pyrazine within a generic kinase active site, as would be predicted by molecular modeling.

| Ligand Moiety | Potential Interacting Residue | Interaction Type | Computational Insight |

|---|---|---|---|

| Pyrazine Nitrogen (N1) | Hinge Region Backbone NH (e.g., Cys) | Hydrogen Bond | Acts as a key anchor point for the ligand in the ATP binding site. |

| Pyrazine Nitrogen (N4) | Hinge Region Backbone NH (e.g., Ala) | Hydrogen Bond | Often forms a second canonical hydrogen bond, typical for pyrazine-based inhibitors. |

| Piperidinyl Ring | Hydrophobic Pocket (e.g., Leu, Val, Ile) | Hydrophobic/Van der Waals | Fills a hydrophobic pocket, contributing to binding affinity. Can be modified to improve selectivity. |

| Chlorine Atom | Gatekeeper Residue (e.g., Thr, Met) | Halogen Bond / Hydrophobic | Can form a weak halogen bond or hydrophobic interactions, influencing selectivity. |

| Piperidinyl Nitrogen | Solvent/Nearby Residue (e.g., Asp, Glu) | Water-mediated H-Bond | May interact with solvent or polar residues at the entrance of the binding site, affecting solubility. |

Advanced Analytical Characterization Methodologies for 2 Chloro 5 1 Piperidinyl Pyrazine

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of organic molecules like 2-Chloro-5-(1-piperidinyl)pyrazine. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information regarding its connectivity, chemical environment of atoms, and functional groups can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Heteronuclear Correlated Spectroscopies)

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-Chloro-5-(1-piperidinyl)pyrazine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-5-(1-piperidinyl)pyrazine is expected to show distinct signals corresponding to the protons on the pyrazine (B50134) ring and the piperidinyl substituent. The pyrazine protons, being in an electron-deficient aromatic system, would appear in the downfield region. The piperidinyl protons would exhibit characteristic multiplets in the upfield aliphatic region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the pyrazine ring are expected to resonate at lower field due to the influence of the electronegative nitrogen atoms and the chlorine substituent. The piperidinyl carbons will appear in the aliphatic region of the spectrum.

Heteronuclear Correlated Spectroscopies: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for definitively assigning the ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which helps to piece together the connectivity of the entire molecule, for instance, by showing the correlation between the piperidinyl protons and the pyrazine carbon to which the piperidine (B6355638) ring is attached.

Expected ¹H and ¹³C NMR Data for 2-Chloro-5-(1-piperidinyl)pyrazine:

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyrazine-H | 7.5 - 8.5 | - |

| Piperidinyl-H (α to N) | 3.0 - 3.5 | 45 - 55 |

| Piperidinyl-H (β to N) | 1.5 - 2.0 | 24 - 30 |

| Piperidinyl-H (γ to N) | 1.4 - 1.8 | 23 - 28 |

| Pyrazine-C (C-Cl) | - | 145 - 155 |

| Pyrazine-C (C-N) | - | 150 - 160 |

| Pyrazine-C (CH) | - | 130 - 140 |

Note: The expected chemical shift values are estimates based on general principles and data for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique used to determine the exact molecular weight of 2-Chloro-5-(1-piperidinyl)pyrazine and, from that, to confirm its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For 2-Chloro-5-(1-piperidinyl)pyrazine (C₉H₁₂ClN₃), the expected monoisotopic mass would be calculated and compared to the experimentally determined value. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable, providing further confirmation of the presence of a chlorine atom in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of 2-Chloro-5-(1-piperidinyl)pyrazine would be expected to show characteristic absorption bands for the C-H stretching of the aromatic pyrazine ring and the aliphatic piperidine ring. The C=N and C=C stretching vibrations of the pyrazine ring would likely appear in the 1500-1600 cm⁻¹ region. The C-N stretching of the piperidinyl group and the C-Cl stretching vibration would also be present at their characteristic frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations. The pyrazine ring vibrations are often strong in the Raman spectrum.

Expected Vibrational Frequencies for 2-Chloro-5-(1-piperidinyl)pyrazine:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N, C=C Stretch (Pyrazine) | 1500 - 1600 |

| C-N Stretch (Piperidine) | 1100 - 1300 |

| C-Cl Stretch | 600 - 800 |

Note: These are approximate frequency ranges and can be influenced by the specific molecular structure and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For 2-Chloro-5-(1-piperidinyl)pyrazine, the pyrazine ring is the primary chromophore. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The substitution of the pyrazine ring with a chlorine atom and a piperidinyl group will influence the position and intensity of these absorption maxima (λ_max). This technique is often used for quantitative analysis, following the Beer-Lambert law, once a calibration curve has been established.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating 2-Chloro-5-(1-piperidinyl)pyrazine from any impurities, starting materials, or byproducts and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile and thermally labile compounds like 2-Chloro-5-(1-piperidinyl)pyrazine. A validated HPLC method can provide precise and accurate quantification of the compound's purity.

Method Parameters: A typical reversed-phase HPLC method would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govijcpa.insphinxsai.com The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. The method would be optimized for resolution, peak shape, and analysis time.

Advanced Detection: While a standard UV detector set at a wavelength of maximum absorbance for the pyrazine chromophore is common, more advanced detectors can provide greater sensitivity and specificity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can acquire the UV-Vis spectrum of the eluting peak, which can help in peak identification and purity assessment by checking for co-eluting impurities. Mass spectrometric (MS) detection (LC-MS) provides the highest level of specificity by confirming the mass of the eluting peak, thus ensuring that the peak corresponds to the target compound and allowing for the identification of impurities based on their mass.

Purity Calculation: The purity of 2-Chloro-5-(1-piperidinyl)pyrazine is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 20-80% B over 10 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or DAD (200-400 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. nih.gov For the analysis of 2-Chloro-5-(1-piperidinyl)pyrazine, which may have limited volatility, derivatization might be necessary to enhance its amenability to GC analysis. However, the primary application of GC-MS in this context would be the identification and quantification of any volatile impurities or degradation products.

Research Findings: While specific GC-MS studies on 2-Chloro-5-(1-piperidinyl)pyrazine are not readily available in the public domain, the analysis of related alkylpyrazines is well-documented. nih.govscispace.com In such analyses, the combination of gas chromatographic separation with mass spectrometric detection allows for the unambiguous identification of positional isomers, which can be challenging due to their similar mass spectra. nih.gov The use of retention indices (RIs) on multiple stationary phases of different polarities is a key strategy to differentiate between closely related pyrazine isomers. nih.gov

For instance, in the analysis of pyrazines in food products, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common approach for extracting and analyzing volatile components. sigmaaldrich.com This could be adapted to test for volatile impurities in a sample of 2-Chloro-5-(1-piperidinyl)pyrazine. The mass spectrometer provides structural information based on the fragmentation patterns of the analytes, which, when compared with spectral libraries, can confirm the identity of known impurities or help in the elucidation of unknown structures.

A typical GC-MS method for pyrazine analysis would involve a capillary column, such as one with a polyethylene (B3416737) glycol (wax) or a modified polysiloxane stationary phase, and a temperature-programmed oven to ensure adequate separation of components. sigmaaldrich.com

Table 1: Hypothetical GC-MS Parameters for Impurity Profiling of 2-Chloro-5-(1-piperidinyl)pyrazine

| Parameter | Value |

| GC System | Gas Chromatograph with Mass Selective Detector |

| Column | e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temp 50°C, hold 2 min, ramp to 280°C at 10°C/min, hold 10 min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

| MS Source Temp | 230°C |

| MS Quad Temp | 150°C |

This table represents a typical starting point for method development and is not based on specific experimental data for the target compound.

Chiral Chromatography for Enantiomeric Purity Determination

Although 2-Chloro-5-(1-piperidinyl)pyrazine itself is not chiral, the introduction of a chiral center can occur during synthesis, for example, if a substituted piperidine ring is used or if chiral catalysts are employed. In such cases, the determination of enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating enantiomers. chiralpedia.com

Research Findings: The enantiomeric separation of various chiral heterocyclic compounds, including pyridazinone and pyrazole (B372694) derivatives, has been successfully achieved using chiral HPLC. nih.govnih.gov These separations typically employ chiral stationary phases (CSPs) that create a chiral environment, leading to differential interactions with the enantiomers and thus enabling their separation. chiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability. chiralpedia.comnih.gov The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a polar organic mode (e.g., acetonitrile, methanol), significantly influences the separation. nih.govnih.gov

For a potential chiral analogue of 2-Chloro-5-(1-piperidinyl)pyrazine, a screening of different CSPs and mobile phases would be necessary to develop a suitable separation method. The detection is typically performed using a UV detector.

Table 2: Exemplary Chiral HPLC Conditions for Pyrazine-like Derivatives

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |

| Column | Chiralcel® OD-H (Amylose-based) | Chiralpak® AD-H (Cellulose-based) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Methanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 254 nm | UV at 254 nm |

This table provides examples of starting conditions for chiral method development based on literature for related compounds. nih.govnih.gov

Solid-State Characterization

The solid-state properties of a pharmaceutical compound, such as its crystal structure and polymorphism, can have a significant impact on its stability, solubility, and bioavailability.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. youtube.com If a suitable single crystal of 2-Chloro-5-(1-piperidinyl)pyrazine can be grown, SC-XRD analysis can provide precise information on bond lengths, bond angles, and the conformation of the molecule, thereby confirming its absolute structure.

Research Findings: The crystal structures of numerous substituted pyrazine and other heterocyclic compounds have been elucidated using SC-XRD. mdpi.comnih.gov For instance, studies on substituted pyridazino[4,5-b]indoles have detailed the crystal system, space group, and unit cell parameters, providing a complete picture of the molecular and supramolecular structure. mdpi.com The process involves mounting a single crystal on a diffractometer and irradiating it with monochromatic X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure. mdpi.com

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a key technique for the identification and characterization of different crystalline forms (polymorphs) of a compound. rigaku.com Each polymorph has a unique crystal lattice and will produce a distinct PXRD pattern, which serves as a fingerprint for that specific solid form.

Research Findings: In the pharmaceutical industry, PXRD is routinely used to screen for polymorphs and to ensure the correct polymorphic form is present in the final drug product. researchgate.netnih.gov The technique can detect changes in the crystalline form that may arise from different manufacturing processes or storage conditions. For low-concentration formulations, synchrotron PXRD can be employed to enhance the detection limit. nih.gov A typical PXRD analysis involves scanning a powdered sample over a range of 2θ angles and recording the intensity of the diffracted X-rays.

Table 3: Comparison of Single-Crystal XRD and Powder XRD

| Feature | Single-Crystal XRD | Powder XRD |

| Sample Type | Single, high-quality crystal | Polycrystalline powder |

| Information | Absolute 3D structure, bond lengths, angles | Crystalline phase identification, polymorphism |

| Data Output | 3D map of electron density | 1D diffractogram (Intensity vs. 2θ) |

| Primary Use | Unambiguous structure elucidation | Routine quality control, polymorphism screening |

Advanced hyphenated Techniques for In-depth Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples. nih.govsaspublishers.com

For the in-depth analysis of 2-Chloro-5-(1-piperidinyl)pyrazine and its related impurities, several advanced hyphenated techniques can be employed:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. mdpi.comnih.gov LC-MS, particularly with tandem mass spectrometry (MS/MS), can provide molecular weight information and structural details of the main compound and any non-volatile impurities. nih.gov Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offers rapid and sensitive analysis. mdpi.comnih.gov

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS): For complex mixtures of volatile compounds, GCxGC-TOFMS provides significantly higher resolution than conventional GC-MS. vscht.cz This technique could be invaluable for separating and identifying trace-level impurities in high-purity samples of 2-Chloro-5-(1-piperidinyl)pyrazine.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples the separation power of HPLC with the structure-elucidating capability of NMR. nih.gov It is particularly useful for the unambiguous identification of unknown impurities without the need for isolation.

The selection of the appropriate hyphenated technique will depend on the specific analytical challenge, such as the nature of the impurities and the required sensitivity. nih.govsaspublishers.com

Role of 2 Chloro 5 1 Piperidinyl Pyrazine As a Key Synthetic Intermediate

Precursor in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the C-Cl bond in 2-Chloro-5-(1-piperidinyl)pyrazine makes it an excellent substrate for a variety of chemical transformations, enabling the construction of more intricate heterocyclic systems. This reactivity is central to its utility as a precursor for diverse molecular scaffolds.

Annulation Reactions Leading to Fused Pyrazine-Containing Scaffolds

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for building molecular complexity. While direct examples of annulation reactions starting from 2-Chloro-5-(1-piperidinyl)pyrazine are not extensively documented in publicly available literature, the reactivity of the closely related 2-chloropyrazine (B57796) derivatives provides a strong basis for its potential in this area. For instance, the synthesis of fused pyrazines, such as imidazo[1,2-a]pyrazines, often proceeds through the reaction of a 2-aminopyrazine (B29847) with an α-haloketone. By analogy, derivatization of the piperidine (B6355638) nitrogen in 2-Chloro-5-(1-piperidinyl)pyrazine to an amino group could provide a precursor for similar cyclization reactions, leading to the formation of fused pyrazine (B50134) systems. The chloro-substituent can be strategically displaced by a nucleophile that subsequently participates in a ring-closing reaction.

Furthermore, the synthesis of 1,2,3-triazolo[1,5-a]pyrazines has been achieved through intramolecular cyclization of precursor molecules derived from 2-cyanopyrazines. google.com This suggests that conversion of the chloro group in 2-Chloro-5-(1-piperidinyl)pyrazine to a cyano group could open pathways to various fused triazole systems. The general principle of using substituted chloropyrazines as platforms for building fused heterocycles is a well-established strategy in organic synthesis. mdpi.com

Building Block for Bridged or Spirocyclic Systems

The construction of bridged and spirocyclic frameworks is of significant interest in medicinal chemistry as it allows for the exploration of three-dimensional chemical space. Although specific examples detailing the use of 2-Chloro-5-(1-piperidinyl)pyrazine in the synthesis of bridged or spirocyclic systems are not readily found, its constituent parts, the pyrazine and piperidine rings, are common components of such structures.

The synthesis of spiro[piperidine-pyrazine] derivatives can be envisaged through multi-component reactions where a piperidine-containing fragment and a pyrazine precursor are assembled to form the spirocyclic core. nih.gov For instance, a three-component reaction using amino acids, ketones, and isocyanides has been employed to generate novel spiro-2,6-dioxopiperazine and spiro-2,6-pyrazine scaffolds. nih.gov

The piperidine moiety of 2-Chloro-5-(1-piperidinyl)pyrazine can also serve as an anchor point for the construction of a second ring system, leading to spirocyclic structures. Various strategies for the synthesis of spiropiperidines have been developed, including intramolecular cyclizations and ring-closing metathesis. whiterose.ac.uk

Foundation for Structure-Activity Relationship (SAR) Studies in Scaffold Design

The pyrazine ring is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets. nih.govresearchgate.net This makes pyrazine derivatives, including 2-Chloro-5-(1-piperidinyl)pyrazine, attractive starting points for drug discovery programs. The ability to systematically modify the substituents on the pyrazine and piperidine rings allows for comprehensive structure-activity relationship (SAR) studies, which are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

For example, SAR studies on pyrazinoic acid analogs have demonstrated that the arrangement of heteroatoms in the pyrazine ring is critical for antimycobacterial activity. nih.gov Similarly, research on oxazolo[3,4-a]pyrazine derivatives has highlighted the importance of substitutions on the piperazine (B1678402) nucleus for their activity as neuropeptide S receptor antagonists. acs.org

While specific SAR studies centered on 2-Chloro-5-(1-piperidinyl)pyrazine as the core scaffold are not extensively published, the general principles derived from related structures underscore its potential. The chlorine atom at the 2-position offers a convenient handle for introducing a wide range of substituents through nucleophilic aromatic substitution, allowing for the exploration of how different functional groups at this position impact biological activity. The piperidine ring can also be modified to probe the effects of size, stereochemistry, and substitution on target binding.

| Compound Class | Key SAR Findings | Potential Application | Reference |

| Pyrazinoic Acid Analogs | Nitrogen arrangement in the pyrazine ring is crucial for activity. | Antimycobacterial Agents | nih.gov |

| Oxazolo[3,4-a]pyrazine Derivatives | Substitutions on the piperazine nucleus influence receptor antagonism. | Neuropeptide S Receptor Antagonists | acs.org |

| Piperidinyl-pyrrolopyridine Derivatives | The nature of the acid chain on the piperidine is key for in vivo duration and lack of sedation. | H1 Antagonists | researchgate.net |

| Piperazine and Piperidine Derivatives | The piperidine moiety is a critical structural element for dual H3/σ1 receptor activity. | Histamine H3 and Sigma-1 Receptor Antagonists | nih.gov |

Applications in the Development of Chemical Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems. The development of novel scaffolds for these tools is an active area of research. The pyrazine core, due to its presence in many biologically active compounds, represents a promising starting point for the design of new chemical probes.

Although direct application of 2-Chloro-5-(1-piperidinyl)pyrazine as a chemical probe is not widely reported, its structural features make it a suitable candidate for such development. The reactive chloro group allows for the straightforward attachment of reporter groups, such as fluorescent dyes or affinity tags (e.g., biotin), which are essential for visualizing and isolating biological targets.